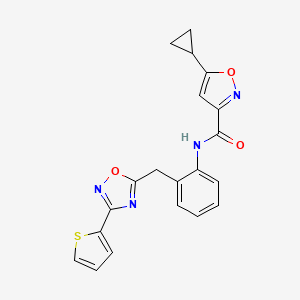

5-cyclopropyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide

Description

This compound features a hybrid heterocyclic scaffold combining isoxazole, 1,2,4-oxadiazole, and thiophene moieties. The isoxazole ring is substituted with a cyclopropyl group at the 5-position, while the 1,2,4-oxadiazole is linked to a thiophen-2-yl group and a benzyl-substituted phenyl ring. The cyclopropyl group may enhance metabolic stability compared to larger alkyl substituents, while the thiophene and oxadiazole rings likely contribute to π-π stacking or hydrogen-bonding interactions .

Properties

IUPAC Name |

5-cyclopropyl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S/c25-20(15-11-16(26-23-15)12-7-8-12)21-14-5-2-1-4-13(14)10-18-22-19(24-27-18)17-6-3-9-28-17/h1-6,9,11-12H,7-8,10H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGSARJMCHRUGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Synthesis of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative.

Coupling Reactions: The thiophene ring and the phenyl group are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Final Assembly: The final compound is assembled by linking the various fragments through amide bond formation, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols, amines, or other reduced forms of the original rings.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations.

Biology

In biological research, the compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for binding studies or as a probe in biochemical assays.

Medicine

Medicinally, 5-cyclopropyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The isoxazole and oxadiazole rings could facilitate binding to active sites, while the thiophene ring might enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole-Oxadiazole Hybrids

Compound A : n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide (CAS: 1632463-24-1)

- Key Differences : Lacks the 1,2,4-oxadiazole-benzylphenyl linkage present in the target compound.

- Molecular Weight : 1066.68 g/mol (vs. ~500–600 g/mol estimated for the target).

- Implications : The additional oxadiazole-phenyl moiety in the target compound may improve binding selectivity or solubility due to increased aromatic surface area .

Compound B: 2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid

- Key Differences : Replaces the cyclopropyl-isoxazole group with a hydroxyethoxy-thiophene and acetic acid chain.

- Binding Energy : −6.58 kcal/mol (AutoDock Vina), suggesting moderate DNA affinity. The target compound’s lack of a polar carboxylic acid group may reduce off-target interactions but limit aqueous solubility .

Oxadiazole-Containing Patent Derivatives

Compound C: 3-((3-(4-(2-(isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione

- Key Differences: Incorporates a trifluoromethylphenyl and morpholinoethyl group absent in the target compound.

- Implications: The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the morpholinoethyl side chain may improve CNS penetration. The target compound’s cyclopropyl and thiophene groups likely prioritize peripheral tissue targeting .

Thiophene and Heterocyclic Variations

Compound D : Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate

- Key Differences : Replaces oxadiazole with thiazole and adds a ureido linker.

- The target compound’s 1,2,4-oxadiazole may offer better enzymatic stability .

Comparative Pharmacological and Physicochemical Profiles

Research Findings and Implications

- Structural Flexibility : The target compound’s combination of isoxazole, oxadiazole, and thiophene allows for versatile interactions with hydrophobic pockets and polar residues, as seen in analogues like Compound B .

- Metabolic Stability: Cyclopropyl groups (target compound and Compound A) are associated with reduced CYP450-mediated metabolism compared to morpholinoethyl (Compound C) or hydroxyethoxy (Compound B) groups .

- Therapeutic Potential: Similar compounds (e.g., Compound C) are patented for CNS disorders, while thiophene-oxadiazole hybrids (Compound B) show DNA-binding activity. The target compound may align with kinase or protease inhibition due to its balanced lipophilicity and aromaticity .

Biological Activity

5-cyclopropyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide is a complex organic compound that incorporates multiple functional groups, including an isoxazole ring, a thiophene ring, and an oxadiazole ring. This structural diversity suggests potential for various biological activities. This article explores the biological activity of this compound based on existing literature, highlighting its therapeutic potential and mechanisms of action.

Structural Overview

The compound can be represented by the following molecular formula:

with a molecular weight of approximately 392.43 g/mol. The presence of the isoxazole and oxadiazole rings is significant as these structures have been associated with various biological activities.

Anticancer Properties

Research has indicated that derivatives containing oxadiazole units exhibit promising anticancer activity. For instance, compounds similar to 5-cyclopropyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide have shown efficacy against various cancer cell lines. One study reported that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against human colon adenocarcinoma and other cancer types .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 2.76 |

| Compound B | CaCo-2 | 9.27 |

| Compound C | RXF 486 | 1.14 |

Anti-inflammatory Activity

Compounds featuring isoxazole rings have been studied for their anti-inflammatory properties. Specific derivatives have been identified as selective inhibitors of cyclooxygenase enzymes (COX), which are critical in inflammatory processes. In particular, some isoxazole derivatives have shown sub-micromolar selectivity for COX-2 inhibition, which could lead to reduced side effects compared to non-selective COX inhibitors .

Antimicrobial Effects

The structural components of 5-cyclopropyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide also suggest potential antimicrobial activity. Compounds with similar frameworks have demonstrated effectiveness against various bacterial strains and fungi. For example, certain derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | Staphylococcus aureus | 12.5 |

| Compound E | Escherichia coli | 15.0 |

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : The presence of the oxadiazole moiety allows for interactions with various enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Isoxazole derivatives have been linked to modulation of receptors involved in pain and inflammation pathways.

- Cytotoxicity : The compound's structure may induce cytotoxic effects in tumor cells through mechanisms such as apoptosis or cell cycle arrest.

Case Studies

A notable study investigated the effects of a related isoxazole derivative on human cervical cancer cells (HeLa). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 2.76 µM, indicating strong potential for further development as an anticancer agent .

Another investigation focused on the anti-inflammatory properties of isoxazole compounds revealed that specific substitutions on the isoxazole ring significantly enhanced COX-2 selectivity and potency, suggesting a pathway for optimizing therapeutic agents targeting inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.